methyl 4-[(10S,13R)-3,12-dihydroxy-10,13-dimethyl-7-oxo-1,2,3,4,5,6,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]pentanoate
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Overview
Description
Methyl 4-[(10S,13R)-3,12-dihydroxy-10,13-dimethyl-7-oxo-1,2,3,4,5,6,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]pentanoate is a complex organic compound with significant biological and chemical properties. It is a bile acid derivative, known for its role in various biochemical processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-[(10S,13R)-3,12-dihydroxy-10,13-dimethyl-7-oxo-1,2,3,4,5,6,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]pentanoate involves multiple steps. One common method includes the esterification of the corresponding acid with methanol in the presence of a strong acid catalyst . The reaction is typically carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound often involves the use of large-scale esterification reactors, where the reaction conditions are optimized for maximum yield and purity. The process may also include purification steps such as distillation or crystallization to isolate the final product .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-[(10S,13R)-3,12-dihydroxy-10,13-dimethyl-7-oxo-1,2,3,4,5,6,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]pentanoate undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce ketone groups to alcohols.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce alcohols .
Scientific Research Applications
Methyl 4-[(10S,13R)-3,12-dihydroxy-10,13-dimethyl-7-oxo-1,2,3,4,5,6,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]pentanoate has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex molecules.
Biology: It serves as a model compound for studying bile acid metabolism.
Medicine: It is investigated for its potential therapeutic effects in treating liver diseases.
Industry: It is used in the production of pharmaceuticals and other fine chemicals
Mechanism of Action
The mechanism of action of methyl 4-[(10S,13R)-3,12-dihydroxy-10,13-dimethyl-7-oxo-1,2,3,4,5,6,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]pentanoate involves its interaction with specific molecular targets and pathways. It acts on bile acid receptors and enzymes involved in bile acid metabolism, modulating their activity and influencing various physiological processes .
Comparison with Similar Compounds
Similar Compounds
- Methyl ®-4-((3R,5S,7R,8S,9S,10S,13R,14R,17R)-3,7,14-trihydroxy-10,13-dimethylhexadecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoate
- ®-Methyl 4-((3R,5R,8R,9S,10S,12S,13R,14S,17R)-3,12-dihydroxy-10,13-dimethylhexadecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoate
Uniqueness
What sets methyl 4-[(10S,13R)-3,12-dihydroxy-10,13-dimethyl-7-oxo-1,2,3,4,5,6,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]pentanoate apart is its specific stereochemistry and functional groups, which confer unique biological activities and chemical reactivity .
Properties
Molecular Formula |
C25H40O5 |
---|---|
Molecular Weight |
420.6 g/mol |
IUPAC Name |
methyl 4-[(10S,13R)-3,12-dihydroxy-10,13-dimethyl-7-oxo-1,2,3,4,5,6,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]pentanoate |
InChI |
InChI=1S/C25H40O5/c1-14(5-8-22(29)30-4)17-6-7-18-23-19(13-21(28)25(17,18)3)24(2)10-9-16(26)11-15(24)12-20(23)27/h14-19,21,23,26,28H,5-13H2,1-4H3/t14?,15?,16?,17?,18?,19?,21?,23?,24-,25+/m0/s1 |
InChI Key |
BCPZDSVCYKERMU-UCWGISPASA-N |
Isomeric SMILES |
CC(CCC(=O)OC)C1CCC2[C@@]1(C(CC3C2C(=O)CC4[C@@]3(CCC(C4)O)C)O)C |
Canonical SMILES |
CC(CCC(=O)OC)C1CCC2C1(C(CC3C2C(=O)CC4C3(CCC(C4)O)C)O)C |
Origin of Product |
United States |
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